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molecular formula C13H13NO2 B8592003 8-Methyl-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one CAS No. 86371-04-2

8-Methyl-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one

Cat. No. B8592003
M. Wt: 215.25 g/mol
InChI Key: MHRXPHWQWVPURX-UHFFFAOYSA-N
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Patent
US04382939

Procedure details

An 80% sulfuric acid solution (80 ml) is stirred and cooled to 5° C. in an ice bath and 3-methylphenol (10.8 ml, 0.10 moles) is added, followed by methyl-4-oxo-3-piperidine carboxylate hydrochloride (20.0 g, 0.10 moles). The mixture is allowed to warm gradually to room temperature. After 48 hours the solution is poured into ice water (400 ml) and stirred until a crystalline precipitate forms. Concentrated ammonium hydroxide is added until the mixture is strongly basic. After one hour the precipitate is filtered off, rinsed with concentrated ammonium hydroxide, then water, and dried. Recrystallization from acetonitrile gave the product (4.5 g), mp 128°-130° C.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Name
methyl-4-oxo-3-piperidine carboxylate hydrochloride
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][C:7]1[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=1.Cl.C[O:16][C:17]([CH:19]1[C:24](=O)[CH2:23][CH2:22][NH:21][CH2:20]1)=O.[OH-].[NH4+]>>[CH3:6][C:7]1[CH:12]=[CH:11][C:10]2[C:24]3[CH2:23][CH2:22][NH:21][CH2:20][C:19]=3[C:17](=[O:16])[O:13][C:9]=2[CH:8]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
10.8 mL
Type
reactant
Smiles
CC=1C=C(C=CC1)O
Step Three
Name
methyl-4-oxo-3-piperidine carboxylate hydrochloride
Quantity
20 g
Type
reactant
Smiles
Cl.COC(=O)C1CNCCC1=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Five
Name
ice water
Quantity
400 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred until a crystalline precipitate forms
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm gradually to room temperature
FILTRATION
Type
FILTRATION
Details
After one hour the precipitate is filtered off
Duration
1 h
WASH
Type
WASH
Details
rinsed with concentrated ammonium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, and dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(C=C1)C1=C(CNCC1)C(O2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 20.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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